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Compound Name: 3-Chloro-5-methylpyridin-4-amine
CAS No.: 97944-42-8
Cat. No.: B1340064
Get Quote
. J

Structural Architecture, Synthetic Protocols, and
Medicinal Utility[1]
Molecular Identity & Physicochemical Profile[1]

3-Chloro-5-methylpyridin-4-amine represents a highly functionalized pyridine scaffold.[1]
Unlike its more common isomer (2-chloro-5-methylpyridin-4-amine, a Nevirapine intermediate),
this specific 3,4,5-substituted motif offers a unique steric and electronic environment.[1] The
"buttressing effect" of the flanking chloro and methyl groups constrains the rotation of the 4-
amino group, pre-organizing the molecule for specific binding interactions in kinase pockets or

G-protein coupled receptors (GPCRS).

Core Identifiers
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Parameter

Specification

IUPAC Name

3-Chloro-5-methylpyridin-4-amine

Common Synonyms

4-Amino-3-chloro-5-picoline; 3-Chloro-5-methyl-

4-pyridinylamine

97944-42-8 (Distinct from 2-Cl isomer: 79055-

CAS Number 62.2)

Molecular Formula CeH7CIN2

Molecular Weight 142.59 g/mol

SMILES CC1=C(N)C(Cl)=CN=C1

hvsicochemical ies (Experimental & Predicted)

Property

Value

Context for Drug Design

LogP (Predicted)

~1.5-1.6

Ideal lipophilicity for CNS
penetration; higher than

unsubstituted 4-aminopyridine.

[1]

pKa (Ring N)

~7.8-8.2

The electron-withdrawing CI (-I
effect) lowers the basicity of
the ring nitrogen compared to
4-aminopyridine (pKa 9.1),
while the methyl group (+1)

provides slight compensation.

[1]

H-Bond Donors

1 (NH2)

The amino group acts as a

dual donor/acceptor system.[1]

PSA

~39 A2

Favorable for oral
bioavailability and blood-brain
barrier (BBB) permeability.[1]

Synthetic Architecture
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The synthesis of 3-chloro-5-methylpyridin-4-amine requires precise regiocontrol to avoid the
formation of the 2-chloro isomer.[1] The most robust laboratory-scale route involves the
electrophilic chlorination of the commercially available precursor, 3-methylpyridin-4-amine.[1]

Retrosynthetic Analysis & Workflow

The amino group at position 4 strongly activates the pyridine ring at the ortho positions (3 and
5).[1] Since position 3 is occupied by a methyl group (in the precursor), electrophilic attack is
directed to position 5.[1] Note that in the final product numbering, the chloro group is assigned
position 3 and methyl position 5 to follow IUPAC hierarchy, but mechanistically, it is an ortho-
chlorination.[1]

- Reaction Conditions :

X Time: 2-4 Hours

Temp: 50-80°C

3-Methylpyridin-4-amine
(Precursor)

Electrophilic Attack mmm

1
: Transition State Re-aromatization (-H+)I 3-Chloro-5-methylpyridin-4-amine
i
1

(Sigma Complex) (Target)

________________

NCS (N-Chlorosuccinimide)
Solvent: MeCN or AcOH

Click to download full resolution via product page

Figure 1: Electrophilic chlorination pathway utilizing the activating nature of the 4-amino group.

[1]

Detailed Experimental Protocol

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1340064/docs?utm_src=pdf-body#technical-whitepaper-3-chloro-5-methylpyridin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-methylpyridin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-methylpyridin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-methylpyridin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-methylpyridin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-methylpyridin-4-amine
https://www.benchchem.com/product/b1340064/docs?utm_src=pdf-body-img#technical-whitepaper-3-chloro-5-methylpyridin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-methylpyridin-4-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340064?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Objective: Synthesis of 3-chloro-5-methylpyridin-4-amine from 3-methylpyridin-4-amine.
e Preparation:

o Charge a reaction vessel with 3-methylpyridin-4-amine (1.0 eq) dissolved in Acetonitrile
(MeCN) or Glacial Acetic Acid (10 volumes). Acetonitrile is preferred for easier workup;
Acetic acid promotes the reaction via protonation of the NCS.[1]

e Chlorination:

o Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature to control the
exotherm.[1]

o Heat the mixture to 60—-80°C. Monitor by LC-MS or TLC.[1] The reaction typically
completes within 2—4 hours.[1]

o Note: The amino group directs the chlorine to the vacant ortho position.[1] The methyl
group sterically hinders the position slightly, but the electronic activation dominates.[1]

o Workup:
o Concentrate the solvent under reduced pressure.[1]

o Dilute the residue with water and adjust pH to >10 using 1N NaOH (to liberate the free
base).[1]

o Extract with Ethyl Acetate (3x).[1]
o Wash combined organics with brine, dry over Na2SOa4, and concentrate.[1]
« Purification:

o Recrystallize from Ethanol/Heptane or purify via flash column chromatography
(DCM/MeOH gradient).[1]

o Yield Expectation: 75-85%.[1]

Reactivity & Functionalization Profile
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For the medicinal chemist, this scaffold is a "linchpin" intermediate.[1] It offers three distinct
vectors for diversification: the amino group (nucleophilic), the pyridine nitrogen
(basic/coordinating), and the C-CI bond (electrophilic, though deactivated).[1]

Functionalization Map[1]

Sandmeyer Reaction
(NaNO2, KI/H+)
--> 4-lodo Derivative

N-Oxidation 3-Chloro-5-methylpyridin-4-amine Buchwald-Hartwig
(MCPBA) (Core Scaffold) (Pd cat, Aryl Halide)
--> N-Oxide (Metabolite/Prodrug) --> N-Aryl Amines

via 4-Iod

4_______9____

Suzuki Coupling*
(Requires conversion to 4-lodo first)

Click to download full resolution via product page

Figure 2: Divergent reactivity profile.[1] The 4-amino group is the primary handle for
modification.

Key Transformations

o Sandmeyer-Type lodination:

o The 4-amino group can be diazotized (NaNO2z/HBF4) and displaced with iodide (KI).[1] The
resulting 3-chloro-4-iodo-5-methylpyridine is a critical intermediate for Suzuki couplings to
install aryl groups at the 4-position, common in biaryl kinase inhibitors.[1]
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o Reference Protocol: See Patent CA2963951A1 for the conversion of this specific CAS to
the 4-iodo derivative [1].[1]

e Amide/Urea Formation:

o The steric bulk of the flanking Cl and Me groups reduces the nucleophilicity of the amine
nitrogen. Standard acylation requires forcing conditions (e.g., acid chlorides with DMAP or
heating with anhydrides).[1]

o D1 Receptor Modulation:

o This scaffold has been identified in the synthesis of tetrahydroisoquinoline derivatives
acting as D1 Positive Allosteric Modulators (PAMSs).[1] The 3-chloro-5-methyl motif
provides a specific hydrophobic fill that enhances selectivity against other dopamine
receptors [1].[1]

Safety & Handling (E-E-A-T)

e Isomer Confusion: A critical safety and quality control point is distinguishing CAS 97944-42-8
(3-Cl, 5-Me) from CAS 79055-62-2 (2-Cl, 5-Me).[1] The latter is a precursor to Nevirapine
and has a significantly different biological profile.[1] Always verify structure via *H-NMR.[1]

o Diagnostic NMR Signal: The 3-Cl-5-Me isomer will show two singlet protons on the
pyridine ring (positions 2 and 6) with no coupling to each other.[1] The 2-Cl isomer would
show two singlets as well, but their chemical shifts will differ due to the proximity of the
chlorine.[1]

o Toxicity: Like most aminopyridines, this compound is a potential potassium channel blocker
(similar to 4-aminopyridine/Fampridine).[1] It should be handled as a neurotoxin.[1]

o GHS Hazards: Acute Tox.[1] (Oral/Dermal/inhal), Skin Irrit. 2, Eye Irrit.[1] 2A.

» Storage: Store under inert atmosphere (Argon/Nitrogen) at 2—8°C. Aminopyridines can
darken (oxidize) upon prolonged exposure to air and light.[1]

References

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-methylpyridin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-methylpyridin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-methylpyridin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-methylpyridin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-methylpyridin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-methylpyridin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-methylpyridin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-methylpyridin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-methylpyridin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-methylpyridin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-methylpyridin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-methylpyridin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-methylpyridin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-methylpyridin-4-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340064?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Patent CA2963951A1.Tetrahydroisoquinoline derivatives.[1][2] (2017).[1] Section A.8.1:
Synthesis of 3-chloro-4-iodo-5-methylpyridine from 3-chloro-5-methylpyridin-4-amine.[1][2]

e PubChem Compound Summary.3-Chloro-5-methylpyridin-4-amine (CAS 97944-42-8).[1]
National Center for Biotechnology Information.[1]

e ChemicalBook.3-Chloro-5-methylpyridin-4-amine Product Entry. (Verifying commercial
availability and CAS association).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Chloro-5-methylpyridin-4-amine | C6H7CIN2 | CID 12643706 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. CA2963951A1 - Tetrahydroisoquinoline derivatives - Google Patents [patents.google.com]

e To cite this document: BenchChem. [Technical Whitepaper: 3-Chloro-5-methylpyridin-4-
amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1340064/docs#technical-whitepaper-3-chloro-5-
methylpyridin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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